An In-depth Technical Guide on the Chemical Properties of 6-Amino-1-methyl-5-nitrosouracil
An In-depth Technical Guide on the Chemical Properties of 6-Amino-1-methyl-5-nitrosouracil
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Amino-1-methyl-5-nitrosouracil. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
6-Amino-1-methyl-5-nitrosouracil, also known by its CAS number 6972-78-7, is a heterocyclic compound belonging to the pyrimidine family. Its core structure is a uracil ring, substituted with an amino group at the 6-position, a methyl group at the 1-position, and a nitroso group at the 5-position. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules and as a ligand in coordination chemistry.
General Properties
A summary of the key chemical and physical properties of 6-Amino-1-methyl-5-nitrosouracil is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₄O₃ | [1][2] |
| Molecular Weight | 170.13 g/mol | [1][2] |
| CAS Number | 6972-78-7 | [1][2] |
| Appearance | Solid | - |
| Melting Point | >300 °C | [3] |
| Solubility | Data not available; likely soluble in DMSO | - |
| SMILES | CN1C(=C(C(=O)NC1=O)N=O)N | |
| InChI | InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11) |
Spectroscopic Data
Synthesis and Reactivity
The primary route for the synthesis of 6-Amino-1-methyl-5-nitrosouracil involves the nitrosation of its precursor, 6-amino-1-methyluracil.
Caption: Synthetic pathway for 6-Amino-1-methyl-5-nitrosouracil.
Experimental Protocol: Synthesis of 6-Amino-1-methyl-5-nitrosouracil
The following is a general procedure for the nitrosation of a 6-aminouracil derivative, which can be adapted for the synthesis of 6-Amino-1-methyl-5-nitrosouracil. This protocol is based on a well-established method for the synthesis of related compounds[5].
Materials:
-
6-amino-1-methyluracil
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Suspend 6-amino-1-methyluracil in a suitable volume of water.
-
Add glacial acetic acid to the suspension with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled suspension. The addition should be done portion-wise to control the reaction temperature.
-
Stir the reaction mixture in the ice bath for a specified period. The product, 6-Amino-1-methyl-5-nitrosouracil, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum.
Note: The specific quantities of reagents, reaction time, and temperature should be optimized for the synthesis of 6-Amino-1-methyl-5-nitrosouracil. The original literature by Gaballa (2010) should be consulted for the precise experimental conditions[4].
Applications in Research and Development
6-Amino-1-methyl-5-nitrosouracil has garnered attention in medicinal chemistry and materials science due to its potential biological activity and its ability to act as a ligand for metal ions.
Antimicrobial Activity
The compound has been screened for its antimicrobial properties. A detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below, based on standard methodologies.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
This protocol outlines the broth microdilution method for determining the MIC of 6-Amino-1-methyl-5-nitrosouracil against a panel of bacteria[6][7].
Materials:
-
6-Amino-1-methyl-5-nitrosouracil
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of the Compound: Prepare a stock solution of 6-Amino-1-methyl-5-nitrosouracil in DMSO.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Ligand for Platinum(II) Complexes
6-Amino-1-methyl-5-nitrosouracil can act as a ligand, forming complexes with metal ions such as platinum(II). These complexes are of interest for their potential anticancer properties[4].
Caption: Synthesis of a platinum(II) complex with 6-Amino-1-methyl-5-nitrosouracil.
The following protocol for the synthesis of a cis-platinum(II) complex with 6-Amino-1-methyl-5-nitrosouracil (AMNU) is based on the work of Gaballa (2010)[4].
Materials:
-
6-Amino-1-methyl-5-nitrosouracil (AMNU)
-
cis-diaquadiamineplatinum(II) nitrate (cis---INVALID-LINK--₂)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of cis---INVALID-LINK--₂.
-
Add a solution of 6-Amino-1-methyl-5-nitrosouracil in a suitable solvent (e.g., water or a water/co-solvent mixture) to the platinum complex solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
The platinum(II) complex will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with water and a suitable organic solvent (e.g., ethanol or ether).
-
Dry the complex under vacuum.
-
Characterize the resulting complex using techniques such as elemental analysis, IR, UV-vis, and ¹H NMR spectroscopy.
Safety Information
6-Amino-1-methyl-5-nitrosouracil should be handled with care in a laboratory setting. The following table summarizes the known hazard information.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338[8][9].
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Amino-1-methyl-5-nitrosouracil is a valuable chemical entity with established synthetic routes and emerging applications in medicinal chemistry. Its ability to act as a ligand for platinum(II) and its potential antimicrobial properties make it a compound of interest for further research and development. This guide provides a foundational understanding of its chemical properties and outlines key experimental protocols for its synthesis and evaluation. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. 6-Amino-1-methyl-5-nitrosouracil | 6972-78-7 | FA03111 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7 [chemicalbook.com]
- 4. Synthesis, characterization and antimicrobial studies on cis-platinum(II) complexes of 5-nitrosouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Amino-1-methyl-5-nitrosouracil - High purity | EN [georganics.sk]
- 9. georganics.sk [georganics.sk]
